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Compound of Interest

Compound Name: 2-Ethyl-4-methylthiazole

Cat. No.: B098465 Get Quote

The following tables summarize the concentration and sensory thresholds of key alkylthiazoles

identified in different food products. These values can vary depending on factors such as

processing conditions, raw material origin, and analytical methodology.

Table 1: Concentration of Common Alkylthiazoles in Various Foods
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Alkylthiazole Food Matrix
Concentration
Range (µg/kg)

Reference

2-Acetylthiazole Roasted Coffee 1.9 - 6.6 [1]

Cooked Beef 40 [2]

Popcorn
Present (not

quantified)
[3]

2-Isobutylthiazole Tomato 8 - >8% of total VOCs [1][4]

4-Methyl-5-

vinylthiazole
Cocoa Trace [5]

2,4,5-

Trimethylthiazole
Cooked Beef

Present (not

quantified)
[6][7]

Roasted Lamb Fat
Present (not

quantified)
[6]

Coffee
Present (not

quantified)
[8]

2-Acetyl-2-thiazoline Cooked Rice Key flavor compound

Cooked Beef Key flavor compound

Roasted Beef Key flavor compound

4-Methylthiazole Dry-rendered Beef Fat Odor-active [2]

2,4-Dimethyl-5-

ethylthiazole
Cooked Beef

Present (not

quantified)
[9]

Table 2: Sensory Properties and Odor Thresholds of Selected Alkylthiazoles
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Alkylthiazole
Sensory
Descriptor(s)

Odor Threshold
(ppb in water)

Reference

2-Acetylthiazole
Nutty, cereal-like,

popcorn-like
0.1 [3]

2-Isobutylthiazole
Green, tomato leaf,

earthy, musty
2 - 3 [10][11]

4-Methyl-5-

vinylthiazole
Nutty, cocoa-like Not specified [2]

2,4,5-

Trimethylthiazole

Nutty, cocoa, green

vegetable, roasted,

earthy

Not specified [8]

2-Acetyl-2-thiazoline Corn chip-like
1 - 5 (flavor usage

level in ppm)
[12][13]

4-Butyl-5-

propylthiazole
Bell pepper-like 0.003 [5]

2-Pentylthiazole Green, fatty, sweet Not specified [5]

Experimental Protocols
The analysis of alkylthiazoles in food is typically performed using gas chromatography-mass

spectrometry (GC-MS) for identification and quantification, often coupled with olfactometry

(GC-O) to determine the odor activity of the compounds. Solid-phase microextraction (SPME)

is a common sample preparation technique.

Protocol 1: Analysis of Alkylthiazoles in Coffee using
SPME-GC-MS
This protocol outlines a general procedure for the extraction and analysis of volatile

compounds, including alkylthiazoles, from roasted coffee beans.[1][14][15]

Sample Preparation:

Grind roasted coffee beans to a consistent particle size.
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Weigh a precise amount of ground coffee (e.g., 2 g) into a headspace vial.[14]

Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

[14]

Solid-Phase Microextraction (SPME):

Select an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane

(DVB/CAR/PDMS) fiber is often used for broad-range volatile analysis.[1]

Place the vial in a heating block at a controlled temperature (e.g., 60°C) for a specific

equilibration time (e.g., 15 minutes).

Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g.,

30 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Desorb the analytes from the SPME fiber in the hot GC injection port (e.g., 250°C).

Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX or HP-5).

Use a temperature program to elute the compounds based on their boiling points and

polarities.

Identify the compounds by comparing their mass spectra and retention indices with those

of authentic standards and library data.

Quantify the compounds using an internal or external standard method.

Protocol 2: Gas Chromatography-Olfactometry (GC-O)
Analysis of Meat Aroma
This protocol describes a general method for identifying odor-active compounds, such as

alkylthiazoles, in cooked meat.[2][16][17]

Sample Preparation and Extraction:
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Cook the meat sample under controlled conditions (e.g., grilling, boiling).

Isolate the volatile compounds using a method such as solvent-assisted flavor evaporation

(SAFE) or dynamic headspace sampling.[2]

Gas Chromatography-Olfactometry (GC-O) Analysis:

Inject the volatile extract into the GC-O system.

The column effluent is split between a mass spectrometer (MS) or flame ionization

detector (FID) and a sniffing port.

A trained panelist sniffs the effluent from the sniffing port and records the time, duration,

and description of each perceived odor.

Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used

to determine the odor potency of the compounds.[16]

Compound Identification:

Correlate the sensory data from the olfactometry with the chromatographic data from the

MS or FID to identify the odor-active compounds.

Mandatory Visualization
The formation of alkylthiazoles and the workflow for their analysis can be visualized using the

following diagrams.
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Click to download full resolution via product page

Caption: Formation pathway of alkylthiazoles via the Maillard reaction.

Sample Preparation
(e.g., Grinding, Homogenization)

Volatile Extraction
(e.g., SPME, SAFE)

Gas Chromatography (GC)
Separation

Detection

Mass Spectrometry (MS)
Identification & Quantification

Olfactometry (GC-O)
Odor Characterization

Data Analysis & Interpretation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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